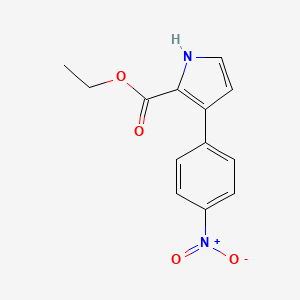
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a nitrophenyl group attached to the pyrrole ring, which is further esterified with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a condensation mechanism, forming the pyrrole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
科学的研究の応用
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
特性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
ethyl 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-13(16)12-11(7-8-14-12)9-3-5-10(6-4-9)15(17)18/h3-8,14H,2H2,1H3 |
InChIキー |
VSPNMFGSEMQTEM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



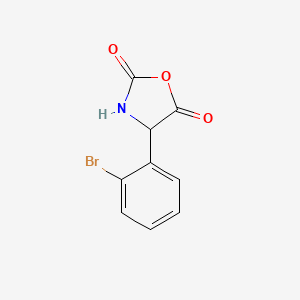
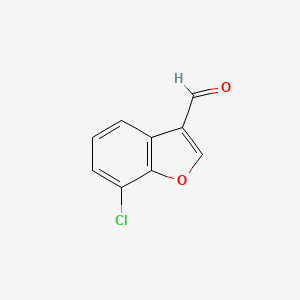
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)
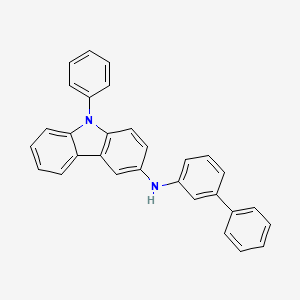


![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)
![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
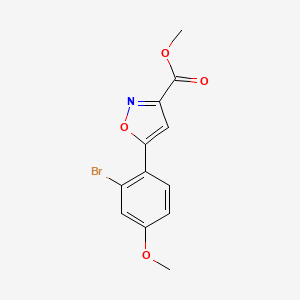
![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
